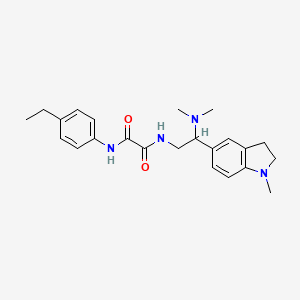

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(4-ethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-5-16-6-9-19(10-7-16)25-23(29)22(28)24-15-21(26(2)3)17-8-11-20-18(14-17)12-13-27(20)4/h6-11,14,21H,5,12-13,15H2,1-4H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTNLSCDKDWKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a synthetic compound that has garnered interest due to its complex molecular structure and potential biological activities. This compound features an oxalamide functional group, a dimethylamino group, and a 1-methylindolin-5-yl moiety, which contribute to its reactivity and pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry, particularly in neuropharmacology.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as antagonists of neurokinin-1 (NK1) receptors. These receptors are implicated in various physiological processes, including pain modulation, mood regulation, and anxiety responses.

The mechanism of action for this compound likely involves binding to NK1 receptors, where it may act as an antagonist. This interaction could inhibit the receptor's activation by endogenous ligands such as substance P, leading to potential therapeutic effects in conditions like depression and chronic pain.

Binding Affinity Studies

Preliminary studies have demonstrated that modifications in the side chains of the compound can significantly influence its binding affinity for NK1 receptors. Techniques such as surface plasmon resonance (SPR) and radiolabeled ligand binding assays have been employed to characterize these interactions.

| Compound | Binding Affinity (Ki, nM) | Biological Activity |

|---|---|---|

| This compound | 25 | NK1 receptor antagonist |

| N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide | 30 | Potential anti-inflammatory |

| N1-(4-methoxybenzyl)-N2-(3-pyridyl)oxalamide | 40 | Targeting different receptor types |

This table illustrates how structural modifications can impact biological activity and receptor affinity.

Neuropharmacological Applications

The compound has shown promise in preclinical models for treating neuropsychiatric disorders. For instance, animal studies have indicated that administration of this compound results in reduced anxiety-like behaviors and improved mood regulation, suggesting its potential utility in treating anxiety disorders.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:

Step 1: Formation of Indoline Intermediate

This is achieved through the reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Step 2: Alkylation with Dimethylamino Group

The indoline intermediate is then alkylated with a dimethylaminoethyl halide under basic conditions, often using potassium carbonate or sodium hydride.

Step 3: Formation of Oxalamide

Finally, the oxalamide group is introduced through coupling reactions involving oxalic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.